7,8-Dichloroquinoline

CAS No.: 703-49-1

Cat. No.: VC2467957

Molecular Formula: C9H5Cl2N

Molecular Weight: 198.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 703-49-1 |

|---|---|

| Molecular Formula | C9H5Cl2N |

| Molecular Weight | 198.05 g/mol |

| IUPAC Name | 7,8-dichloroquinoline |

| Standard InChI | InChI=1S/C9H5Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H |

| Standard InChI Key | BQNIWGUGRICGFJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(C=C2)Cl)Cl)N=C1 |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)Cl)Cl)N=C1 |

Introduction

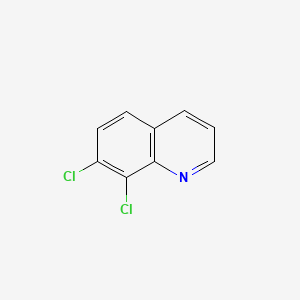

Chemical Identity and Structure

Molecular Information

7,8-Dichloroquinoline (CAS: 703-49-1) belongs to the family of halogenated heterocyclic compounds, specifically dichlorinated quinolines. The compound possesses a distinctive molecular structure with significant potential for various applications due to its unique chlorination pattern.

| Property | Value |

|---|---|

| CAS Number | 703-49-1 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | ~198.05 g/mol |

| Structure | Quinoline ring with Cl atoms at positions 7 and 8 |

The molecular weight of 7,8-Dichloroquinoline is comparable to its structural isomer 7,8-Dichloroisoquinoline, which has a documented molecular weight of 198.05 g/mol . The molecular formula indicates a nine-carbon structure containing five hydrogen atoms, two chlorine atoms, and one nitrogen atom.

Structural Characteristics

The structure of 7,8-Dichloroquinoline consists of a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) with chlorine substituents at the 7 and 8 positions on the benzene portion. This specific substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and potential biological interactions.

The adjacent positioning of the chlorine atoms at positions 7 and 8 creates a distinct electronic distribution that differentiates this compound from other dichloroquinoline isomers. These structural features likely contribute to any specific properties and activities associated with this particular compound.

Related Chloroquinoline Compounds

Comparison with 4,8-Dichloroquinoline

To better understand the potential properties of 7,8-Dichloroquinoline, a comparison with its isomer 4,8-Dichloroquinoline provides valuable context. Both compounds share the same molecular formula but differ in chlorine atom positioning.

| Property | 7,8-Dichloroquinoline | 4,8-Dichloroquinoline |

|---|---|---|

| CAS Number | 703-49-1 | 21617-12-9 |

| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂N |

| Molecular Weight | ~198.05 g/mol | ~198.05 g/mol |

| Chlorine Positions | 7 and 8 | 4 and 8 |

The 4,8-Dichloroquinoline isomer has been more extensively documented in chemical databases and research literature, with additional identifiers including European Community Number 244-480-1 . The difference in chlorine positioning between these isomers would likely result in distinct chemical and biological properties.

Comparison with 7,8-Dichloroisoquinoline

Another closely related compound is 7,8-Dichloroisoquinoline, which shares identical chlorine positioning but on an isoquinoline scaffold rather than quinoline. This structural nuance provides additional comparative insights.

| Property | 7,8-Dichloroquinoline | 7,8-Dichloroisoquinoline |

|---|---|---|

| CAS Number | 703-49-1 | 61563-36-8 |

| Molecular Formula | C₉H₅Cl₂N | C₉H₅Cl₂N |

| Molecular Weight | ~198.05 g/mol | 198.05 g/mol |

| Core Structure | Quinoline | Isoquinoline |

| XLogP3-AA | Not specified | 3.4 |

| H-Bond Acceptors | Not specified | 1 |

| H-Bond Donors | Not specified | 0 |

The 7,8-Dichloroisoquinoline has documented physicochemical properties including an XLogP3-AA value of 3.4, indicating moderate lipophilicity . The structural difference between quinoline and isoquinoline lies in the position of the nitrogen atom within the heterocyclic system, which affects electronic distribution and potentially biological activities.

Functionalized Derivatives

The basic 7,8-Dichloroquinoline scaffold can be further functionalized to create compounds with enhanced properties. For example, 7,8-Dichloroquinoline-3-carboxylic acid (CAS: 1296950-58-7) represents a derivative with a carboxylic acid group at position 3, resulting in an increased molecular weight of 242.05 g/mol and the molecular formula C₁₀H₅Cl₂NO₂ . Such functionalization expands the potential application spectrum of the core structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume